N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-4-1-3-10(7-11)13(24)22-12-8-19-14(20-9-12)23-6-2-5-21-23/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYPJHDXSPFWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrimidinyl intermediates. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common reagents include trifluoromethylbenzoyl chloride and amines, with reaction conditions often involving heating and the use of catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrazole and pyrimidine have shown promise as inhibitors of specific kinases implicated in cancer progression, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | EGFR | 50 | |
| Compound B | CDK2 | 30 | |
| This compound | TBD | TBD | TBD |
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar pyrazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
Agricultural Applications
2.1 Pesticide Development
This compound has potential applications in agriculture as a pesticide. Compounds with trifluoromethyl groups are known for their enhanced biological activity and stability in environmental conditions. Research has shown that such compounds can effectively control pests while minimizing toxicity to non-target organisms .
Table 2: Pesticidal Efficacy of Trifluoromethyl Compounds
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound C | Aphids | 85 | |
| Compound D | Fungal Pathogen | 90 | |
| This compound | TBD | TBD | TBD |
Materials Science
3.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can enhance charge transport properties, which is crucial for device performance .
Table 3: Electronic Properties of Related Compounds
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Purinoreceptor Antagonists
- Filapixant (WHO-INN List 122): Contains a benzamide core but differs in substituents. Its pyrimidine ring is substituted with a chiral ethyl group and a 2-(trifluoromethyl)pyrimidin-5-yl moiety. The additional morpholine-thiazole side chain likely enhances solubility and receptor selectivity compared to the simpler pyrazole in the target compound .
- Eliapixant : Shares the N-(1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl)benzamide backbone but incorporates a tetrahydrofuran (oxolane) substituent instead of pyrazole. This modification may alter pharmacokinetic properties, such as half-life and tissue penetration .
Heterocyclic Alkynyl Benzene Analogs
Compounds from Patent WO2012 (e.g., 3-(2-(2-(cyclopropylamino)pyrimidin-5-yl)ethynyl)-4-methylbenzamide derivatives) feature alkynyl linkages between aromatic rings, which are absent in the target compound.
Pyrazole-Substituted Derivatives
- 2-(Trifluoromethyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide (CAS 1421527-00-5): Structural isomer of the target compound with methyl groups on the pyrazole ring. These substitutions increase steric bulk, which may hinder receptor binding but improve lipophilicity (logP) for enhanced blood-brain barrier penetration .
- N-(3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl Propanamide (CAS 1005563-60-9): Demonstrates how halogenation (chlorine) and alkylation (ethyl) of pyrazole can modulate electronic properties and metabolic pathways, such as cytochrome P450 interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioisosteric Replacements : The pyrazole in the target compound may act as a bioisostere for morpholine (filapixant) or oxolane (eliapixant), balancing receptor affinity and solubility .
- Metabolic Stability : The trifluoromethyl group in benzamide derivatives reduces oxidative metabolism, as seen in analogs like CAS 1421527-00-5, which lack vulnerable alkynyl bonds .
- SAR Insights : Methylation of pyrazole (CAS 1421527-00-5) versus ethylation (CAS 1005563-60-9) highlights the trade-off between steric effects and metabolic half-life .
Biological Activity
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrazole ring, a pyrimidine moiety, and a trifluoromethyl group, suggest potential biological activities that are being explored in various research studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula: C15H12F3N5O
Molecular Weight: 345.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to modulation of enzyme activities, inhibition of cell proliferation, or induction of apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines.
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Inhibition Studies
Inhibition assays have demonstrated that this compound can effectively inhibit key enzymes involved in cancer progression:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Aurora-A Kinase | 0.067 | Significant inhibition |
| CDK2 | 25 | Moderate inhibition |
These findings suggest that the compound may serve as a lead compound for developing targeted therapies against specific cancer types.
Case Studies and Research Findings
Several case studies have explored the biological activities of related pyrazole compounds, providing insights into their therapeutic potential:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their antitumor activity against various cell lines, including A549 and HepG2. Notably, compounds with similar structural features to this compound exhibited significant growth inhibition (IC50 values ranging from 0.71 µM to 49.85 µM) .
- Mechanistic Insights : Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and programmed cell death .
Q & A
Basic: What are the key steps and challenges in synthesizing N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide?
Answer:
Synthesis typically involves multi-step reactions:
Core formation : Construct the pyrimidine core via cyclization reactions (e.g., using 1,3-diketones or amidines).
Functionalization : Introduce the pyrazole moiety via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination).
Trifluoromethyl incorporation : Use reagents like CF₃I or CF₃Cu for selective trifluoromethylation .
Challenges :
- Regioselectivity : Ensuring correct positioning of substituents on the pyrimidine ring.
- Purity control : Optimize solvent systems (e.g., DMF or THF) and purification methods (e.g., column chromatography) to isolate intermediates.
Validation : Confirm intermediates via -NMR and LC-MS .
Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- Structural confirmation :
- -NMR and -NMR : Identify proton environments and carbon frameworks (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₁F₃N₆O: 385.09).
- Purity assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<1%).
- Thermal stability :
- DSC/TGA : Determine decomposition temperatures (e.g., >200°C for crystalline forms) .
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize biological activity?
Answer:
Methodology :
Core modifications :
- Replace pyrimidine with pyridine or triazine to assess binding affinity (e.g., reduced activity in pyridine analogs suggests pyrimidine is critical) .
Substituent variation :
- Test electron-withdrawing (e.g., -CF₃ vs. -Cl) or bulky groups on the benzamide ring to modulate steric effects .
Bioactivity assays :
- Kinase inhibition : Use ADP-Glo™ assays for IC₅₀ determination (e.g., against EGFR or VEGFR2).
- Cellular uptake : Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., HepG2) .
Data interpretation : Correlate substituent electronegativity with potency (e.g., -CF₃ enhances membrane permeability vs. -CH₃) .
Advanced: How to address discrepancies in reported biological activity data for analogs?
Answer:
Root causes :
- Solubility differences : Use DLS to compare hydrodynamic radii in PBS vs. DMSO .
- Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific binding .
Resolution strategies : - Standardize assays : Adopt uniform protocols (e.g., fixed ATP concentrations in kinase assays).
- Control for metabolites : Use LC-MS to rule out metabolic degradation in cell-based studies .
Advanced: What experimental approaches can elucidate the mechanism of action (MoA) of this compound?
Answer:
Target identification :
Pathway analysis :
- RNA-seq : Compare gene expression profiles in treated vs. untreated cells (e.g., downregulation of PI3K/AKT pathways) .
In vivo validation :
- Xenograft models : Monitor tumor growth inhibition in mice (e.g., 50 mg/kg oral dosing, 21-day study) .
Advanced: How to improve the pharmacokinetic (PK) profile of this compound?
Answer:
- Solubility enhancement :
- Use co-solvents (e.g., PEG 400) or nanoformulations (e.g., liposomes) .
- Metabolic stability :
- Plasma protein binding :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
